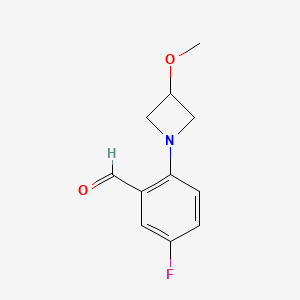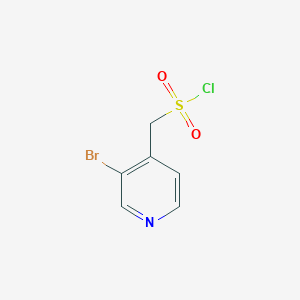
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide.
Formation of the Oxadiazole Ring: The thiophene-2-carbohydrazide is then reacted with an appropriate nitrile to form the 1,2,4-oxadiazole ring.
Introduction of the Ethan-1-amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.
Substitution: The ethan-1-amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted ethan-1-amine derivatives.
Applications De Recherche Scientifique
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiophen-3-yl)ethanamine: A simpler analog without the oxadiazole ring.
3-(2-Aminoethyl)thiophene: Another analog with a different substitution pattern on the thiophene ring.
Uniqueness
2-(3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to the presence of both the thiophene and oxadiazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9N3OS |
|---|---|
Poids moléculaire |
195.24 g/mol |
Nom IUPAC |
2-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H9N3OS/c9-3-1-7-10-8(11-12-7)6-2-4-13-5-6/h2,4-5H,1,3,9H2 |
Clé InChI |
WXMBNLHWRIIPKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC=C1C2=NOC(=N2)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




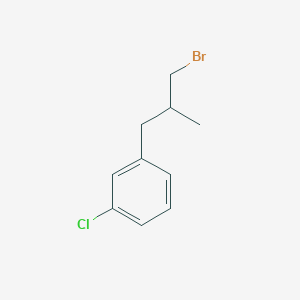
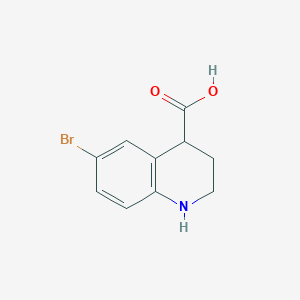
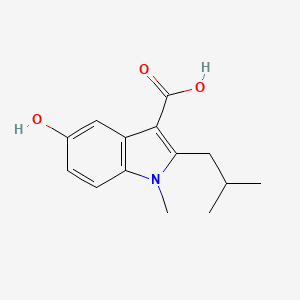
![2-[5-(4-Bromophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13194516.png)
![4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-D]pyrimidine](/img/structure/B13194522.png)
![6-Cyclohexyl-8-methyl-5H,6H-pyrido[2,3-d]pyridazin-5-one](/img/structure/B13194525.png)
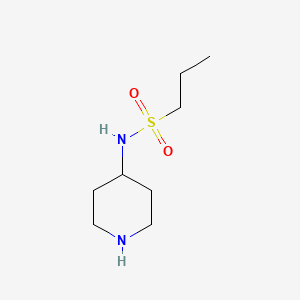
![2-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B13194539.png)
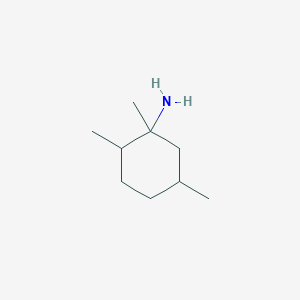
![2-Cyclopropyl-3a-methyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13194571.png)
